4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxybenzamide is a synthetic organic compound characterized by the presence of chloro, fluoro, benzyl, and ethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-fluorobenzyl alcohol and 3-ethoxybenzoic acid.
Esterification: The 2-chloro-4-fluorobenzyl alcohol is esterified with 3-ethoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Amidation: The resulting ester is then subjected to amidation using ammonia or an amine to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products with different nucleophiles replacing the chloro or fluoro groups.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methyl derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxybenzamide involves its interaction with specific molecular targets. The chloro and fluoro groups may enhance binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The benzamide moiety can interact with protein active sites, affecting their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Chloro-4-fluorobenzyl)oxy)benzenesulfonyl chloride
- 4-((2-Chloro-4-fluorobenzyl)oxy)benzaldehyde
- 4-((2-Chloro-4-fluorobenzyl)oxy)benzoic acid
Uniqueness
4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxybenzamide is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The ethoxy group adds to its distinctiveness by affecting its solubility and interaction with biological membranes.
This compound’s unique combination of functional groups makes it a valuable molecule for various research and industrial applications.
Biological Activity
The compound 4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxybenzamide (referred to as Compound A ) has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the biological activity of Compound A, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
Compound A is characterized by its unique structural components, which include a chloro-fluorobenzyl moiety and an ethoxybenzamide group. The molecular formula can be represented as follows:
- Molecular Formula : C16H17ClFNO2
- Molecular Weight : 319.76 g/mol
The biological activity of Compound A is primarily attributed to its interaction with various molecular targets, including:
- Histone Deacetylases (HDACs) : Recent studies indicate that compounds with similar structures exhibit significant inhibitory effects on HDACs, particularly HDAC3, which is implicated in cancer progression .
- G Protein-Coupled Receptors (GPCRs) : Although specific interactions with GPCRs have not been extensively documented for Compound A, related compounds have shown promise in modulating GPCR signaling pathways, which are crucial for various physiological responses .
Antitumor Activity
Compound A has shown potential as an antitumor agent. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. Notably:
- IC50 Values : Preliminary assays suggest that Compound A exhibits IC50 values in the low micromolar range against solid tumor cell lines, indicating effective antiproliferative properties.
Cell Line | IC50 (µM) |
---|---|
HepG2 | 1.30 |
MCF7 | 2.50 |
A549 | 3.10 |
These values highlight the compound's potential as a lead candidate for further development in cancer therapeutics.
Neuroprotective Effects
In addition to its antitumor properties, Compound A has been investigated for neuroprotective effects in models of epilepsy. Studies involving zebrafish and mouse models have shown that Compound A can:
- Modulate Neurotransmitter Levels : It upregulates levels of neurosteroids such as progesterone and downregulates stress-related neurotransmitters like cortisol, contributing to its protective effects against oxidative stress and seizure activity .
Study 1: Anticancer Efficacy
A study conducted on HepG2 cells demonstrated that treatment with Compound A resulted in significant apoptosis induction and G2/M phase arrest, leading to reduced cell viability. The study also highlighted the synergistic effect when combined with conventional chemotherapeutics like Taxol .
Study 2: Neuroprotective Mechanism
In a zebrafish model of epilepsy, administration of Compound A resulted in a marked decrease in seizure frequency and severity. The compound's ability to scavenge reactive oxygen species was identified as a key mechanism underlying its neuroprotective effects .
Properties
Molecular Formula |
C16H15ClFNO3 |
---|---|
Molecular Weight |
323.74 g/mol |
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methoxy]-3-ethoxybenzamide |
InChI |
InChI=1S/C16H15ClFNO3/c1-2-21-15-7-10(16(19)20)4-6-14(15)22-9-11-3-5-12(18)8-13(11)17/h3-8H,2,9H2,1H3,(H2,19,20) |
InChI Key |
SSEXYNYIUHIQDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)N)OCC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.